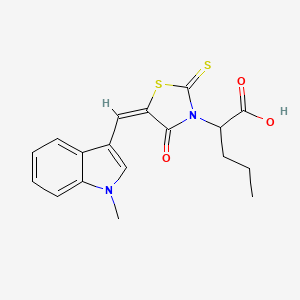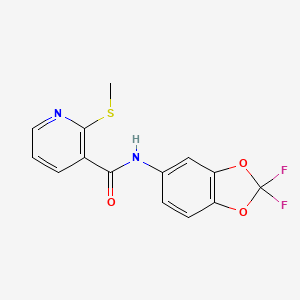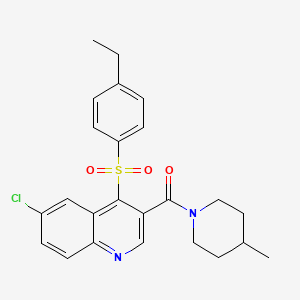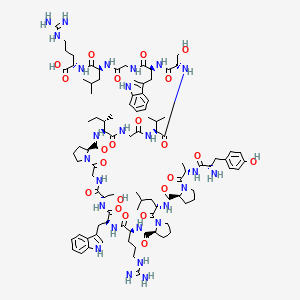![molecular formula C9H7BrF4O B2782844 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene CAS No. 2230803-67-3](/img/structure/B2782844.png)
1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene is a chemical compound . It is also known as Benzene, 1-[1-bromo-2-(trifluoromethoxy)ethyl]-3-fluoro .
Synthesis Analysis
The synthesis of this compound can be achieved by using 1-Bromo-2-(trifluoromethoxy)ethane as a starting material . The bromo(trifluoromethoxy)benzenes can react with butyllithium in diethyl ether at -75 °C to generate the corresponding aryllithium species which can be trapped by a variety of electrophiles furnishing a diversity of new products .Molecular Structure Analysis
The molecular formula of this compound is C9H7BrF4O . The molecular weight is 287.05 . The structure of this compound includes a benzene ring with a fluorine atom and a bromo-trifluoromethoxyethyl group attached to it .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm^3 . Its boiling point is 73.5±35.0 °C at 760 mmHg . The vapour pressure is 124.5±0.1 mmHg at 25°C . The compound has a molar refractivity of 25.9±0.3 cm^3 .Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given its structure, it might be involved in various biochemical reactions, potentially influencing multiple pathways. More research is needed to elucidate these pathways and their downstream effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene in lab experiments include its unique properties, such as its fluorescence and reactivity, which make it an excellent tool for studying various biochemical and physiological processes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment for handling and analysis.
Future Directions
There are several future directions for the use of 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene in scientific research. These include the development of new drugs based on the compound's unique properties, the use of the compound as a fluorescent probe in live-cell imaging, and the exploration of its potential applications in other fields of research, such as materials science and nanotechnology.
Conclusion:
This compound is a unique chemical compound with potential applications in various fields of scientific research. Its synthesis, mechanism of action, and biochemical and physiological effects have been studied extensively, and its potential for future research has been explored. With further research and development, this compound could lead to new discoveries and innovations in various fields of science.
Synthesis Methods
The synthesis of 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene involves the reaction of 1-bromo-2-(trifluoromethoxy)ethane and 3-fluorobenzene in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the yield of the product is optimized to obtain pure and high-quality this compound.
Scientific Research Applications
1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene has been extensively used in scientific research for its unique properties. It has been used in the development of new drugs, as a reagent in organic synthesis, and as a fluorescent probe in biochemical assays.
properties
IUPAC Name |
1-[1-bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-8(5-15-9(12,13)14)6-2-1-3-7(11)4-6/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWUORYFLSJCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(COC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-N-[2-(furan-2-yl)ethyl]-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]acetamide](/img/structure/B2782764.png)
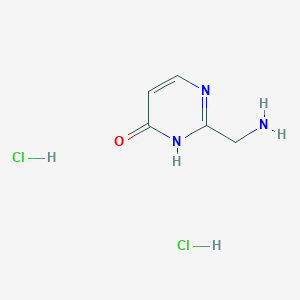
![Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride](/img/structure/B2782767.png)
![1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B2782768.png)
![4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine](/img/structure/B2782770.png)
![methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2782772.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2782775.png)
